N-[4-(pentyloxy)phenyl]octadecanamide
Description
N-[4-(pentyloxy)phenyl]octadecanamide is a synthetic amide derivative characterized by an 18-carbon aliphatic chain (octadecanamide) attached to a phenyl ring substituted with a pentyloxy group at the para position. This structure confers high lipophilicity due to the long hydrocarbon chain, while the pentyloxy group may influence solubility and receptor interactions.
Properties
Molecular Formula |
C29H51NO2 |
|---|---|
Molecular Weight |
445.7 g/mol |
IUPAC Name |
N-(4-pentoxyphenyl)octadecanamide |
InChI |
InChI=1S/C29H51NO2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-29(31)30-27-22-24-28(25-23-27)32-26-20-6-4-2/h22-25H,3-21,26H2,1-2H3,(H,30,31) |
InChI Key |
DTAYQVXQSMMJIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)OCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Amidation Reaction: : The primary method for synthesizing N-[4-(pentyloxy)phenyl]octadecanamide involves the reaction of octadecanoic acid (stearic acid) with 4-(pentyloxy)aniline. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Reaction Conditions
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
Temperature: Room temperature to 50°C
Catalyst: Sometimes, a catalyst like 4-dimethylaminopyridine (DMAP) is used to increase the reaction rate.
-
Industrial Production Methods: : Industrially, the synthesis might involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : N-[4-(Pentyloxy)phenyl]octadecanamide can undergo oxidation reactions, particularly at the phenyl ring or the aliphatic chain. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced using agents like lithium aluminum hydride (LiAlH4), which can reduce the amide group to an amine.
-
Substitution: : The phenyl ring can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: HNO3 and H2SO4 at temperatures below 50°C to avoid over-nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.
Reduction: Formation of primary amines.
Substitution: Formation of nitro derivatives when nitration is performed.
Scientific Research Applications
Chemistry
N-[4-(Pentyloxy)phenyl]octadecanamide is used as a model compound in studying the properties of long-chain amides. Its hydrophobic nature makes it useful in the study of surface-active agents and their interactions with various substrates.
Biology
In biological research, this compound can be used to study the interactions of amides with biological membranes. Its long aliphatic chain allows it to integrate into lipid bilayers, making it a useful tool in membrane biophysics.
Medicine
Industry
In the industrial sector, this compound can be used as a surfactant or emulsifying agent. Its ability to reduce surface tension makes it valuable in formulations requiring stable emulsions.
Mechanism of Action
The mechanism by which N-[4-(pentyloxy)phenyl]octadecanamide exerts its effects largely depends on its interaction with lipid membranes. The long aliphatic chain allows it to embed within the lipid bilayer, potentially altering membrane fluidity and permeability. The phenyl group can participate in π-π interactions, further stabilizing its position within the membrane.
Comparison with Similar Compounds
Structural Analogues with Varying Alkoxy Substituents
The alkoxy group on the phenyl ring significantly impacts physicochemical and biological properties. Key comparisons include:
Key Observations :
Analogues with Varying Amide Chain Lengths
Long-chain amides are common in lipid-like pharmaceuticals. Notable examples:
Key Observations :
- Hexadecanamide vs. Octadecanamide : Reducing the chain from 18 to 16 carbons (as in N-(4-Acetylphenyl)hexadecanamide) decreases logP by ~1.5 units, balancing lipophilicity and solubility .
- Propanamide Derivatives : Short chains (e.g., 3 carbons) are preferred in CNS-targeting drugs for blood-brain barrier penetration, as seen in piperidinylpropanamide derivatives .
Pharmacokinetic and Drug-Likeness Comparisons
Drug-likeness parameters from related compounds provide indirect insights:
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
